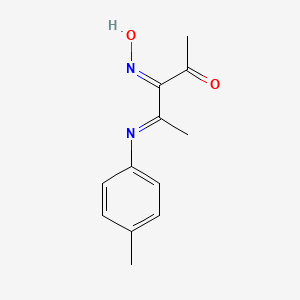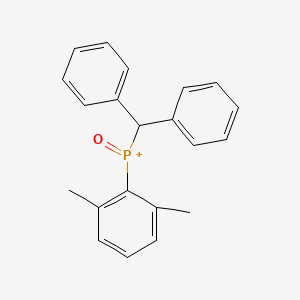phosphanium bromide CAS No. 81962-38-1](/img/structure/B14411984.png)
[Dibromo(fluoro)methyl](triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromo(fluoro)methylphosphanium bromide is an organophosphorus compound that features a unique combination of bromine, fluorine, and phosphorus atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo(fluoro)methylphosphanium bromide typically involves the reaction of triphenylphosphine with dibromo(fluoro)methane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for Dibromo(fluoro)methylphosphanium bromide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Dibromo(fluoro)methylphosphanium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with Dibromo(fluoro)methylphosphanium bromide include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonium salts, while oxidation reactions can produce phosphine oxides.
Aplicaciones Científicas De Investigación
Dibromo(fluoro)methylphosphanium bromide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique properties.
Medicinal Chemistry:
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Dibromo(fluoro)methylphosphanium bromide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved in its reactions are determined by the specific chemical environment and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar in structure but lacks the dibromo(fluoro)methyl group.
Triphenylphosphine: A common reagent in organic synthesis, but without the additional halogen atoms.
Dibromomethylphosphonium Bromide: Similar but without the fluorine atom.
Uniqueness
Dibromo(fluoro)methylphosphanium bromide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and potential applications. This combination of halogens makes it a versatile reagent in various chemical transformations.
Propiedades
Número CAS |
81962-38-1 |
|---|---|
Fórmula molecular |
C19H15Br3FP |
Peso molecular |
533.0 g/mol |
Nombre IUPAC |
[dibromo(fluoro)methyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C19H15Br2FP.BrH/c20-19(21,22)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 |
Clave InChI |
RWNJONWZFHCVMA-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(F)(Br)Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



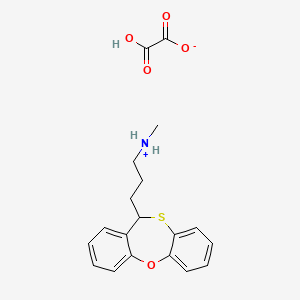

![(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]](/img/structure/B14411927.png)
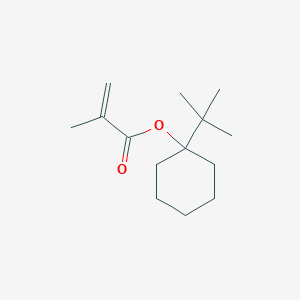

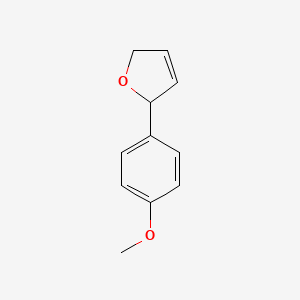
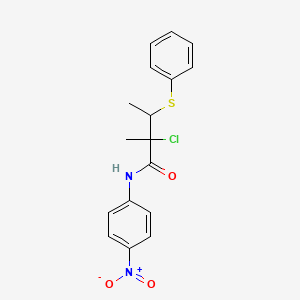
![Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14411950.png)


